N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-21(18-7-4-3-5-8-18)24(29)25-20-10-6-9-19(17-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12,17,21H,2,13-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHZPNMLHSIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the initial formation of the morpholinopyridazinyl intermediate, which is then coupled with a phenylbutanamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This process can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide has been explored for various scientific research applications, including:
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical reactivity can be harnessed for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound’s pyridazine core and amide functionality invite comparisons with other heterocyclic derivatives:
Key Observations :
- Pyridazine vs. Pyrimido-oxazinone: While both pyridazine and pyrimido-oxazinone derivatives are heterocyclic scaffolds, the latter demonstrated potent BTK inhibition (IC50 = 7 nM) with high kinase selectivity . The morpholine group in the target compound may enhance solubility or target engagement, akin to methylpiperazine in Compound 2.
- Amide Functionality : The phenylbutanamide group in the target compound contrasts with TPIN’s isonicotinamide-tetrazole system. TPIN’s activity against prostate cancer cells via Akt-mTOR pathways suggests that amide-linked aromatic systems can modulate cytoskeletal proteins, though the target compound’s specific effects remain uncharacterized .
Pharmacological and Selectivity Profiles
- Potency and Selectivity: Compound 2 (pyrimido-oxazinone) exhibited superior selectivity over 35 kinases compared to ibrutinib, a first-generation BTK inhibitor . For the target compound, analogous selectivity data are absent, but the morpholine group (a common solubilizing moiety) may improve pharmacokinetic properties.
- Mechanistic Pathways : TPIN derivatives downregulate F-actin and paxillin, indicating a role in cytoskeletal remodeling . The target compound’s pyridazine core could similarly interfere with kinase-dependent signaling (e.g., cyclin D1 or Rb pathways), but empirical validation is required.
Biological Activity
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C24H30N4O
- Molar Mass: 402.53 g/mol
- CAS Number: Not specifically listed in the provided sources.
Research indicates that this compound exhibits its biological activity primarily through modulation of specific biochemical pathways. It is believed to interact with various receptors and enzymes, influencing cellular signaling processes.
- Inhibition of Enzymatic Activity: The compound may inhibit certain kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects.
- Receptor Modulation: It potentially acts as a ligand for various receptors, which could lead to altered physiological responses.
Anticancer Activity
Several studies have documented the anticancer properties of this compound. For instance:
- Cell Line Studies: In vitro studies on cancer cell lines have shown that this compound reduces cell viability and induces apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Neuroprotective Effects
Recent studies suggest neuroprotective properties, indicating potential applications in neurodegenerative diseases:
- Animal Models: In rodent models of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.
Case Studies
- Study on Cancer Cell Lines: A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.
- Neuroprotection in Alzheimer's Disease Models: Another study highlighted its ability to protect neurons from oxidative stress-induced damage, supporting its role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
